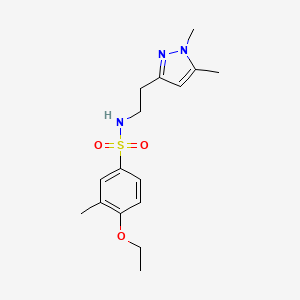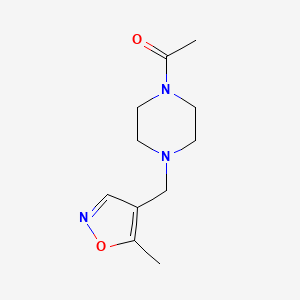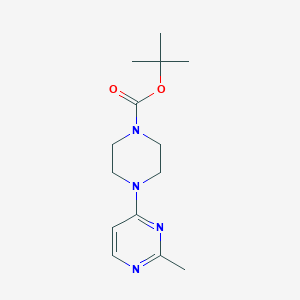
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, also known as 4-fluoro-3-methylpyrazole-4-carboxylic acid or FMPCA, is a heterocyclic compound that is widely used in scientific research. It is a versatile and important building block for a variety of organic syntheses and has been used in the synthesis of many biologically active compounds. This article will discuss the synthesis method of FMPCA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments. Additionally, potential future directions for research into this compound will be discussed.
Applications De Recherche Scientifique
FMPCA has a wide range of applications in scientific research. One of the most important applications is in the synthesis of biologically active compounds, such as drugs and other compounds used in medicinal research. It has also been used in the synthesis of polymers materials, such as polyurethanes and polyesters, which have a wide range of applications in industry. Additionally, FMPCA has been used in the synthesis of dyes and pigments, which are used in various industrial processes.
Mécanisme D'action
The mechanism of action of FMPCA is not well understood. However, it is believed that the compound reacts with nucleophiles, such as amines, thiols, and sulfides, to form covalent bonds. This reaction results in the formation of new compounds, which can be used in various scientific applications. Additionally, FMPCA may be able to react with other compounds, such as enzymes, to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMPCA are not well understood. However, it is believed that the compound may have some effect on the nervous system, as it has been found to interact with certain neurotransmitters. Additionally, it has been shown to have some effect on the immune system, as it has been found to interact with certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using FMPCA in lab experiments is its versatility. It can be used in a variety of applications, such as the synthesis of drugs and other compounds used in medicinal research, as well as in the synthesis of polymers materials, dyes, and pigments. Additionally, FMPCA is relatively easy to synthesize and is available in a variety of forms, making it suitable for a wide range of experiments.
However, there are some limitations to using FMPCA in lab experiments. For example, the compound can be toxic if inhaled or ingested, and it can irritate the skin and eyes. Additionally, the compound can be unstable in certain conditions, such as high temperatures, and can decompose rapidly.
Orientations Futures
There are a variety of potential future directions for research into FMPCA. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in the synthesis of drugs and other compounds used in medicinal research, as well as its potential use in the synthesis of polymers materials, dyes, and pigments. Additionally, further research could be conducted into its potential toxicity and its stability in different conditions. Finally, further research could be conducted into its potential use in the synthesis of other compounds and its potential use in other applications.
Méthodes De Synthèse
FMPCA can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-fluorobenzaldehyde and 4-methylpyrazole-3-carboxylic acid in the presence of a suitable catalyst such as p-toluenesulfonic acid (PTSA). The reaction is carried out in a polar solvent such as ethanol or methanol and results in the formation of FMPCA. Another method for the synthesis of FMPCA is the reaction of 4-fluorobenzaldehyde and 4-methylpyrazole-3-carboxylic acid in the presence of PTSA and a suitable base such as sodium hydroxide. This method is more efficient and results in higher yields than the first method.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-11-2-4-12(5-3-11)16-15(17(21)22)10-20(19-16)14-8-6-13(18)7-9-14/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCBEWVMMQNFTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluoro-2-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2853880.png)


![1-(4-Fluorophenyl)-3-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]azetidin-2-one](/img/structure/B2853884.png)
![4-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2853887.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2853889.png)


![1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2853895.png)

![N-(3-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2853899.png)
![N-[2-(1H-Indazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2853900.png)
